molecular formula C13H16Cl2N2 B6219021 1-[3-(4-methylphenyl)pyridin-2-yl]methanamine dihydrochloride CAS No. 2751616-00-7

1-[3-(4-methylphenyl)pyridin-2-yl]methanamine dihydrochloride

Cat. No. B6219021
CAS RN: 2751616-00-7
M. Wt: 271.2
InChI Key:
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Description

1-(3-(4-methylphenyl)pyridin-2-yl)methanamine dihydrochloride, also known as 4-methyl-2-phenylpyridine hydrochloride (4-MPH), is an organic compound belonging to the class of pyridines. It is a white crystalline solid and is soluble in water, ethanol, and other organic solvents. 4-MPH has been studied for its potential applications in various fields, including synthetic organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

4-MPH has been studied extensively for its potential applications in various fields. In the field of synthetic organic chemistry, 4-MPH has been used as a starting material for the synthesis of various polycyclic aromatic compounds. In medicinal chemistry, 4-MPH has been used to synthesize a variety of drugs, including anti-cancer agents and anti-inflammatory agents. In materials science, 4-MPH has been used as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The exact mechanism of action of 4-MPH is not yet fully understood. However, it is believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and appetite. Additionally, 4-MPH has been shown to interact with other receptors, including the dopamine D2 receptor and the muscarinic M1 receptor, which are involved in the regulation of movement, memory, and learning.
Biochemical and Physiological Effects
4-MPH has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-MPH has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood, reduced anxiety, and increased appetite. Additionally, 4-MPH has been shown to reduce the levels of inflammatory cytokines in the body, which can lead to reduced inflammation and improved immunity.

Advantages and Limitations for Lab Experiments

4-MPH is a relatively inexpensive compound and is readily available in most chemical supply stores. Additionally, it is relatively easy to synthesize in the laboratory, making it an attractive choice for laboratory experiments. However, it is important to note that 4-MPH is a relatively unstable compound, and it is important to take appropriate safety precautions when handling it.

Future Directions

There are many potential future directions for the research and development of 4-MPH. One potential area of research is the development of new methods for the synthesis of 4-MPH. Additionally, further research into the biochemical and physiological effects of 4-MPH could lead to the development of new drugs and therapies. Furthermore, further research into the mechanism of action of 4-MPH could lead to a better understanding of its effects on the body and its potential therapeutic applications. Finally, further research into the use of 4-MPH as a building block for the synthesis of polymers and other materials could lead to the development of new materials with improved properties.

Synthesis Methods

4-MPH can be synthesized through several different methods. The most commonly used method is the condensation of 4-methylphenol and 2-aminopyridine in the presence of an acid catalyst. This reaction produces an intermediate, which is then reacted with hydrochloric acid to yield the desired product. Other methods of synthesis include the reaction of 4-methylphenol with 2-chloropyridine and the reaction of 4-methylphenol with 2-chloropyridine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(4-methylphenyl)pyridin-2-yl]methanamine dihydrochloride involves the reaction of 4-methylphenylacetonitrile with 2-bromopyridine followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with formaldehyde to form the final product.", "Starting Materials": ["4-methylphenylacetonitrile", "2-bromopyridine", "sodium borohydride", "formaldehyde", "hydrochloric acid", "water"], "Reaction": [ "Step 1: React 4-methylphenylacetonitrile with 2-bromopyridine in the presence of sodium hydride to form the imine intermediate.", "Step 2: Reduce the imine intermediate with sodium borohydride to form the amine intermediate.", "Step 3: React the amine intermediate with formaldehyde in the presence of hydrochloric acid to form the final product, 1-[3-(4-methylphenyl)pyridin-2-yl]methanamine dihydrochloride.", "Step 4: Isolate and purify the final product by recrystallization or other appropriate methods." ] }

CAS RN

2751616-00-7

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.2

Purity

0

Origin of Product

United States

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